Delavayine A

CAS No.:

Cat. No.: VC1885472

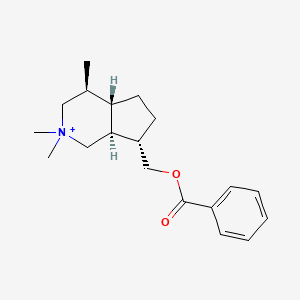

Molecular Formula: C19H28NO2+

Molecular Weight: 302.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H28NO2+ |

|---|---|

| Molecular Weight | 302.4 g/mol |

| IUPAC Name | [(4S,4aS,7S,7aS)-2,2,4-trimethyl-1,3,4,4a,5,6,7,7a-octahydrocyclopenta[c]pyridin-2-ium-7-yl]methyl benzoate |

| Standard InChI | InChI=1S/C19H28NO2/c1-14-11-20(2,3)12-18-16(9-10-17(14)18)13-22-19(21)15-7-5-4-6-8-15/h4-8,14,16-18H,9-13H2,1-3H3/q+1/t14-,16-,17+,18-/m1/s1 |

| Standard InChI Key | WIZMGHKBJJVAEH-NRSFXHEJSA-N |

| Isomeric SMILES | C[C@@H]1C[N+](C[C@H]2[C@H]1CC[C@@H]2COC(=O)C3=CC=CC=C3)(C)C |

| Canonical SMILES | CC1C[N+](CC2C1CCC2COC(=O)C3=CC=CC=C3)(C)C |

Introduction

Chemical Identity and Structural Characteristics

Delavayine A is classified as a structurally unusual cyclopenta[de]isoquinoline alkaloid isolated from the plant Incarvillea delavayi . The compound belongs to the broader isoquinoline alkaloid family, which constitutes an important class of natural products with diverse biological activities. Isoquinoline alkaloids are characterized by their basic nitrogen-containing heterocyclic structure, and many serve as "privileged structures" in medicinal chemistry due to their therapeutic potential .

The structural uniqueness of Delavayine A stems from its cyclopenta[de]isoquinoline framework, which distinguishes it from conventional isoquinoline derivatives . Unlike standard isoquinoline compounds that feature a benzene ring fused to a pyridine ring , Delavayine A incorporates additional structural elements that contribute to its distinctive chemical properties and biological activities.

Botanical Source and Isolation

Delavayine A is derived from Incarvillea delavayi Bureau & Franchet, a flowering plant species belonging to the Bignoniaceae family . This plant has significant ethnopharmacological importance, as related species such as I. sinensis have traditionally been employed in Chinese medicine as analgesics for rheumatic pain .

The isolation of Delavayine A involves extraction from the aerial parts of Incarvillea delavayi using methanol extraction techniques, similar to the methods employed for isolating other alkaloids from this plant . The extraction methodology typically follows a systematic approach involving:

-

Collection and drying of the aerial plant parts

-

Methanol extraction of the dried plant material

-

Fractionation of the crude extract using various chromatographic techniques

-

Purification and structural elucidation through spectroscopic analysis

Related Alkaloids from Incarvillea Species

Delavayine A belongs to a broader family of alkaloids isolated from Incarvillea delavayi. Other notable compounds from the same botanical source include:

| Compound | Molecular Formula | Structural Classification | Reference |

|---|---|---|---|

| Delavayine B | C21H26NO4+ | Actinidine-type monoterpene alkaloid | |

| Delavayine C | C16H24NO4+ | Actinidine-type monoterpene alkaloid |

Biological Activities

Cytotoxic Activity

In addition to its anti-inflammatory properties, Delavayine A exhibits considerable cytotoxicity against multiple cancer cell lines. Studies have reported IC50 values ranging from 4.28 to 6.61 μg/mL across various cancer cell lines . This cytotoxic activity suggests potential applications in anticancer therapy, though further research is needed to elucidate the precise mechanisms involved and to identify specific cancer types that might be particularly susceptible to this compound.

Structure-Activity Relationships

The distinctive biological activities of Delavayine A are likely attributable to its unique structural features. The cyclopenta[de]isoquinoline scaffold appears to be critical for its pharmacological effects, distinguishing it from other isoquinoline alkaloids . Understanding the structure-activity relationships of Delavayine A and related compounds could provide valuable insights for the development of novel therapeutics.

Isoquinoline-based compounds generally exhibit a broad spectrum of pharmacological activities, including:

The specific structural elements of Delavayine A that confer its anti-inflammatory and cytotoxic properties remain subjects for further investigation. Comparative studies with structurally related compounds could help identify the essential pharmacophoric features responsible for these biological activities.

Research Significance and Future Directions

The unique structural features and promising biological activities of Delavayine A position it as a compound of significant research interest. Several avenues for future investigation include:

-

Comprehensive structure-activity relationship studies to identify the essential structural elements responsible for its biological activities

-

Development of synthetic analogues with enhanced potency and/or selectivity

-

Exploration of potential therapeutic applications in inflammatory disorders and cancer

-

Investigation of additional pharmacological activities beyond those currently documented

-

Mechanistic studies to elucidate the precise molecular targets and pathways modulated by this compound

Further research on Delavayine A could contribute significantly to the development of novel therapeutics for inflammatory conditions and cancer, building on the traditional medicinal applications of its botanical source.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume